2,4-Difluoro-5-nitrobenzenethiol

Catalog No.
S13603621
CAS No.
M.F
C6H3F2NO2S
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-5-nitrobenzenethiol

Product Name

2,4-Difluoro-5-nitrobenzenethiol

IUPAC Name

2,4-difluoro-5-nitrobenzenethiol

Molecular Formula

C6H3F2NO2S

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H

InChI Key

RJDMIXOPJOKXCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-]

2,4-Difluoro-5-nitrobenzenethiol is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a thiol functional group (-SH). This compound is notable for its unique electronic properties due to the electron-withdrawing nature of the fluorine and nitro groups, which enhance its reactivity in various

  • Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides, making it highly reactive in nucleophilic aromatic substitution reactions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
  • Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide or iodine.

The mechanism of action typically involves the formation of a Meisenheimer complex during nucleophilic substitution, followed by the elimination of fluoride ions.

The synthesis of 2,4-difluoro-5-nitrobenzenethiol can be achieved through various methods:

  • Nucleophilic Aromatic Substitution: One common method involves reacting 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For instance, sodium hydrosulfide (NaHS) can be used in polar aprotic solvents like dimethylformamide (DMF) to yield the desired product.
  • Industrial Production: Although specific industrial methods are not well-documented, principles of large-scale organic synthesis apply. Techniques such as continuous flow reactors and simulated moving bed chromatography could enhance efficiency and yield.

2,4-Difluoro-5-nitrobenzenethiol has potential applications in:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity.
  • Material Science: Its unique properties may allow for use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2,4-difluoro-5-nitrobenzenethiol are crucial for understanding its reactivity and potential applications. Investigating how this compound interacts with biological molecules or other chemical entities could reveal insights into its utility in drug development or material science.

Several compounds bear structural similarities to 2,4-difluoro-5-nitrobenzenethiol. These include:

  • 2,5-Difluoronitrobenzene
  • 3,4-Difluoronitrobenzene
  • 2,6-Difluoronitrobenzene
  • 1-Fluoro-2,4-dinitrobenzene

Comparison

CompoundUnique Features
2,4-Difluoro-5-nitrobenzenethiolContains both thiol and nitro groups; highly reactive due to electron-withdrawing groups.
2,5-DifluoronitrobenzeneLacks thiol functionality; different reactivity patterns in nucleophilic substitutions.
3,4-DifluoronitrobenzeneDifferent positioning of substituents affects reactivity; no thiol group present.
2,6-DifluoronitrobenzeneSimilar fluorination but different substitution pattern; less reactive than 2,4-isomer.
1-Fluoro-2,4-dinitrobenzeneContains dinitro functionality; different electronic properties compared to thiols.

The positioning of the fluorine and nitro groups on the benzene ring in 2,4-difluoro-5-nitrobenzenethiol significantly influences its reactivity and the types of reactions it undergoes compared to other difluoronitrobenzenes. This unique arrangement makes it a valuable intermediate in organic synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

190.98525584 g/mol

Monoisotopic Mass

190.98525584 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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